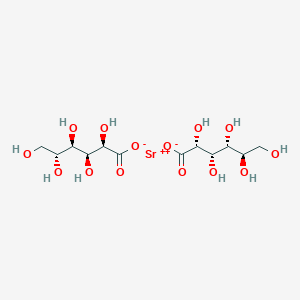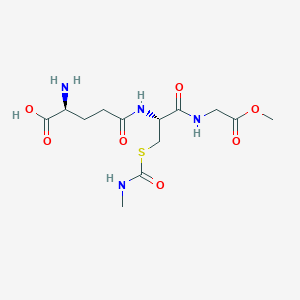
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid, also known as AMCA, is a synthetic amino acid derivative that has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid exerts its antioxidant and anti-inflammatory effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of various antioxidant and anti-inflammatory genes, leading to a reduction in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has low toxicity and is well-tolerated in animal models. However, one limitation of using (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid in lab experiments is its high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid. One potential direction is the development of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid and to identify potential targets for its therapeutic effects. Finally, the development of more cost-effective methods for the synthesis of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid may increase its accessibility and use in scientific research.
Synthesemethoden
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of L-cysteine with N-methylcarbamoyl chloride to produce N-methylcarbamoyl-L-cysteine. This intermediate product is then reacted with N-Boc-L-aspartic acid anhydride to produce N-Boc-L-aspartyl-L-cysteine methyl ester. The final step involves the deprotection of the Boc group using trifluoroacetic acid to produce (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been studied extensively for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been studied for its potential use as a probe in mass spectrometry-based proteomics.
Eigenschaften
CAS-Nummer |
125974-20-1 |
|---|---|
Produktname |
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid |
Molekularformel |
C13H22N4O7S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O7S/c1-15-13(23)25-6-8(11(20)16-5-10(19)24-2)17-9(18)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,23)(H,16,20)(H,17,18)(H,21,22)/t7-,8-/m0/s1 |
InChI-Schlüssel |
NXPNXQKWYNRVBX-YUMQZZPRSA-N |
Isomerische SMILES |
CNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |
Kanonische SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |
Sequenz |
XXG |
Synonyme |
S-(N-METHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



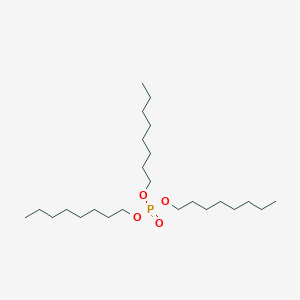
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)

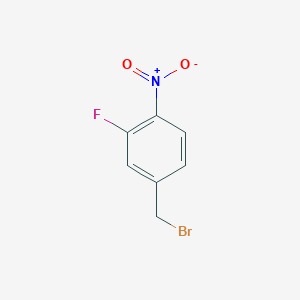
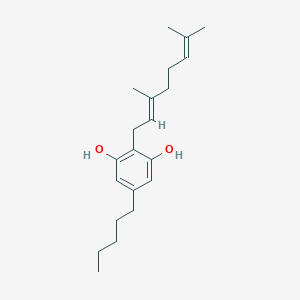
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
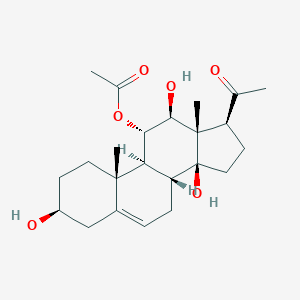
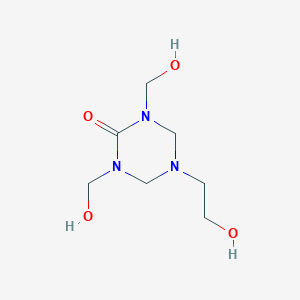

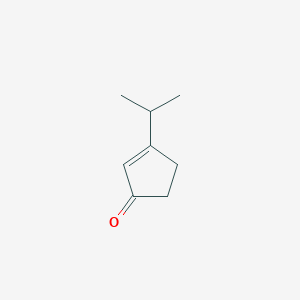
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)


